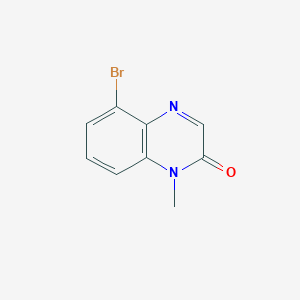

5-Bromo-1-methylquinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

5-bromo-1-methylquinoxalin-2-one |

InChI |

InChI=1S/C9H7BrN2O/c1-12-7-4-2-3-6(10)9(7)11-5-8(12)13/h2-5H,1H3 |

InChI Key |

SARSSPJVAFRJBX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)N=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Methylquinoxalin 2 1h One and Analogues

Historical Development of Quinoxalinone Synthesis with Relevance to Bromo-Derivatives

The foundational chemistry for quinoxaline (B1680401) synthesis dates back to 1884 with the independent work of Körner and Hinsberg. nih.gov These classical methods primarily involve the condensation reaction between an o-phenylenediamine (B120857) (or its substituted derivatives) and a 1,2-dicarbonyl compound. nih.govmtieat.org This fundamental reaction laid the groundwork for the synthesis of the broader quinoxaline family, including quinoxalin-2(1H)-ones.

Initially, the synthesis of bromo-derivatives was achieved by employing precursors that already contained a bromine atom. For instance, the reaction of a bromo-substituted o-phenylenediamine with a suitable dicarbonyl compound would yield the corresponding bromo-quinoxalinone. Over time, methods evolved to include direct bromination of the pre-formed quinoxalinone ring, allowing for more versatile synthetic strategies. The development of selective brominating agents was crucial in controlling the position of the halogen on the aromatic ring.

Classical Synthetic Approaches to the 5-Bromo-1-methylquinoxalin-2(1H)-one Core

The construction of this compound is typically not a single-step reaction but a sequence involving the formation of the core ring system, followed by or preceded by functionalization.

The most prevalent classical method for forming the quinoxalinone ring is the cyclocondensation of an appropriate o-phenylenediamine with a reactant containing an α-keto acid or ester functionality. thieme-connect.de For example, reacting an o-phenylenediamine with 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester in acetic acid yields quinoxalin-2(1H)-one derivatives. sapub.org

Another significant approach is the reductive cyclization of substituted nitroanilines. For instance, 1,5-difluoro-2,4-dinitrobenzene (B51812) derivatives can react with an amino acid, followed by a reductive cyclization using hydrogen gas over a Raney Nickel catalyst to form the quinoxalinone ring. sapub.org A metal-catalyst-free method has also been reported, involving the reaction of an aryl-1,2-diamine with a 2,2-dibromo-1-arylethanone in DMSO with triethylamine (B128534) as a base. thieme-connect.deresearchgate.net

Achieving bromo-functionalization specifically at the 5-position of the quinoxalinone ring can be accomplished through two primary strategies:

Starting with a Brominated Precursor: The most straightforward classical approach involves using a pre-brominated starting material, such as 4-bromo-o-phenylenediamine. Condensing this diamine with a suitable dicarbonyl compound, like oxalic acid, followed by chlorination and further reactions, can lead to the desired bromo-substituted quinoxaline core. mdpi.com

Direct Bromination: This method involves the electrophilic substitution of a pre-formed quinoxalinone ring. The choice of brominating agent is critical for achieving the desired regioselectivity. Agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been used effectively. nih.govresearchgate.net For example, 6-aminoquinoxaline (B194958) can be brominated at the 5-position using 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane (B109758) at 20°C. researchgate.net More recently, tetrabutylammonium (B224687) tribromide (TBATB) has been highlighted as a safer and environmentally friendlier alternative to molecular bromine for selective bromination of heterocyclic compounds. nih.gov

The table below summarizes various bromination reagents used for heterocyclic systems.

| Brominating Reagent | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) | Alkenes, Quinoxalines | Promotes efficient synthesis from alkenes in a one-pot, two-step process. nih.gov |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | Offers high safety profile, ease of handling, and reduced environmental impact. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | 6-Aminoquinoxaline | Used for direct bromination to yield 6-amino-5-bromoquinoxaline. researchgate.net |

| Alkyl Bromides with Copper Catalyst | 8-Aminoquinoline amides | Achieves C5-selective bromination using alkyl bromides as the halogen source. beilstein-journals.org |

Once the 5-bromoquinoxalin-2(1H)-one core is formed, the final step is the introduction of a methyl group at the N-1 position. Classical N-alkylation methods typically involve reacting the N-H group of the quinoxalinone with a methylating agent in the presence of a base. sapub.org

Common methylating agents include methyl iodide or dimethyl sulfate. For instance, related heterocyclic systems like 3-ethylquinoxalin-2(1H)-one have been alkylated using ethyl bromide in refluxing dioxane with potassium hydroxide (B78521) (KOH) as the base. sapub.org More sustainable approaches have utilized renewable formic acid or paraformaldehyde with H2 over a palladium on carbon (Pd/C) catalyst for the N-methylation of quinolines. researchgate.netrsc.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the synthesis of quinoxaline derivatives, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. ijirt.orgekb.eg

Modern synthetic strategies heavily rely on catalysts to improve reaction efficiency, yield, and environmental footprint. benthamdirect.com These include nanocatalysts, reusable heterogeneous catalysts, and biocatalysts, often used in environmentally benign solvents like water or under solvent-free conditions. benthamdirect.comrsc.org

Key green and catalytic approaches relevant to quinoxalinone synthesis include:

Nanocatalysts: Magnetically recyclable MnFe2O4 and nano-γ-Fe2O3–SO3H have been employed for quinoxaline synthesis via cyclo-condensation reactions under solvent-free conditions. rsc.orgchim.it Silica nanoparticles have also been used to catalyze the condensation of 1,2-diamines with 1,2-diketones, offering high yields and short reaction times. rsc.org

Supramolecular Catalysis: β-cyclodextrin has been utilized as a supramolecular catalyst for the synthesis of quinoxaline derivatives in water, providing a mild, efficient, and eco-friendly alternative. mdpi.com The catalyst can be recovered and reused without significant loss of activity. mdpi.com

Visible-Light Photoredox Catalysis: This emerging field offers metal-free and mild reaction conditions. Strategies for the direct C-H difluoroalkylation and C-3 methylation of quinoxalinones have been developed using visible light, providing access to functionalized derivatives under simple and green conditions. rsc.orgthieme-connect.com

Microwave and Ultrasound Irradiation: These energy-efficient techniques have been employed to accelerate reactions, often reducing reaction times from hours to minutes and proceeding under solvent-free conditions. ijirt.orgbenthamdirect.com

The following table details various modern catalytic systems used in the synthesis of quinoxaline derivatives.

| Catalyst System | Reactants | Solvent/Conditions | Key Advantages |

| Silica Nanoparticles | 1,2-diamines and 1,2-diketones | Solvent-free, room temperature | Excellent yields, short reaction times, reusable catalyst. rsc.org |

| Nano-γ-Fe2O3–SO3H | o-Phenylenediamines and 1,2-diketones | Solvent-free | Heterogeneous, reusable, good yields. rsc.org |

| β-Cyclodextrin (β-CD) | o-Phenylenediamine and 2-indanone (B58226) derivatives | Water or solid state, room temperature | Mild, simple, non-toxic, reusable catalyst. mdpi.com |

| Visible Light (Dye-Catalyzed) | Quinoxalin-2(1H)-ones and PMDETA | Room temperature, ambient atmosphere | Simple, clean, transition-metal-free methylation. thieme-connect.com |

| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | o-Phenylenediamines and vicinal diketones | Tap water, room temperature | High green route, chromatography-free purification. chim.it |

Flow Chemistry and Continuous Processing Innovations

The synthesis of quinoxalinone derivatives has benefited significantly from the adoption of flow chemistry and continuous processing, which offer enhanced safety, precise control over reaction conditions, and improved scalability compared to traditional batch methods. organic-chemistry.org Continuous-flow reactors are particularly advantageous for handling potentially hazardous intermediates, such as organic azides, which can be generated and consumed in situ, minimizing risks. acs.org

One notable continuous-flow process involves the direct azidation of various alcohols using trimethylsilyl (B98337) azide (B81097) (TMSN₃) with a recyclable catalyst like Amberlyst-15. organic-chemistry.orgacs.org This method can be extended to the synthesis of quinoxalin-2(1H)-ones through a thermolytic skeletal rearrangement of a 3-azido-2-oxindole intermediate, accomplished without any additional reagents. acs.org The scalability of this approach has been demonstrated, with successful scale-up operations producing several grams of azide products, highlighting its potential for larger-scale applications. organic-chemistry.orgacs.org

Furthermore, flow-based hydrogenation is a key technology for preparing the 1,2-diaminobenzene precursors required for quinoxalinone synthesis. researchgate.net Systems like the H-Cube™ allow for the safe and efficient reduction of 2-nitroaniline (B44862) starting materials to their corresponding diamines, which are often unstable and best used immediately. researchgate.net This in situ generation and subsequent reaction in a telescoped flow process represent a significant advancement in efficiency and safety, avoiding the isolation of sensitive intermediates. researchgate.net

Table 1: Flow Chemistry Approaches for Quinoxalinone Synthesis and Precursors

| Methodology | Key Reagents/Catalysts | Intermediate/Product | Key Advantages |

|---|---|---|---|

| Direct Azidation & Rearrangement | TMSN₃, Amberlyst-15 | 3-Azido-2-oxindole, Quinoxalin-2(1H)-one | Enhanced safety, recyclable catalyst, reagent-free rearrangement. organic-chemistry.orgacs.org |

| Flow Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | 1,2-Diaminobenzene derivatives | In situ generation of unstable intermediates, improved safety, high purity. researchgate.net |

Sustainable and Solvent-Free Methodologies

In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable and solvent-free synthetic routes for quinoxalines and their derivatives. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous organic solvents, and eliminating the need for catalysts where possible.

Mechanochemistry has emerged as a powerful solvent-free technique. A novel spiral gas-solid two-phase flow (S-GSF) method enables the continuous, catalyst-free synthesis of quinoxaline derivatives. mdpi.com In this process, solid reactants are efficiently mixed by a helical airflow, completing the reaction in minutes with high yields (often exceeding 90%). mdpi.com This approach not only eliminates solvents but also purification steps, offering remarkable efficiency. mdpi.com Another mechanochemical method involves using a mini cell homogenizer to mix and agitate substrates with stainless steel balls, affording quinoxalines in quantitative yields within minutes without any reagents or catalysts. rsc.org

The use of recyclable, environmentally benign catalysts is another cornerstone of sustainable synthesis. Sulfated polyborate, a mild and inexpensive catalyst, has been effectively used for the rapid, solvent-free synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds. ias.ac.in This method provides high yields, short reaction times, and an easy workup. ias.ac.in Similarly, metal-organic frameworks like MIL-101(Cr) have been employed as reusable catalysts for one-pot syntheses under solvent-free conditions or in water, demonstrating high thermal stability and efficiency. rsc.org

Catalyst-free protocols under green conditions have also been developed. One highly efficient method reports the synthesis of quinoxalines in methanol (B129727) at room temperature with a reaction time of just one minute, achieving medium to excellent yields. researchgate.net Other approaches utilize water as a green solvent for the catalyst-free reaction of α-keto acids with benzene-1,2-diamines to produce quinoxalinones, with products easily purified by simple filtration. organic-chemistry.org

Table 2: Sustainable and Solvent-Free Synthetic Methods for Quinoxaline Derivatives

| Method | Conditions | Catalyst/Reagent | Yield | Reaction Time |

|---|---|---|---|---|

| Spiral Gas–Solid Two-Phase Flow | Solvent-free, N₂ gas | None | >90% | 1–3 min |

| Homogenization | Solvent-free, 4000 rpm | None | Quantitative | ~5 min |

| Sulfated Polyborate Catalysis | Solvent-free, 80 °C | Sulfated Polyborate | High | Short |

| MIL-101(Cr) Catalysis | Solvent-free | MIL-101(Cr) | High | N/A |

| Catalyst-Free Reaction | Methanol, Room Temp. | None | Medium to Excellent | 1 min |

Yield Optimization and Scalability Considerations in Industrial and Laboratory Synthesis

Optimizing reaction yield and ensuring scalability are critical for transitioning a synthetic protocol from the laboratory to an industrial setting. For quinoxalinone synthesis, several factors including catalyst choice, reaction conditions, and process technology are key to achieving these goals.

In laboratory synthesis, optimization often involves screening catalysts and reaction parameters. For instance, the use of alumina-supported molybdophosphovanadates as heterogeneous catalysts has been optimized for quinoxaline synthesis. nih.gov Studies show that yield can be maximized by adjusting the amount of catalyst and reaction time; a yield of 92% was achieved with 100 mg of catalyst over 120 minutes at room temperature. nih.gov Further increases in catalyst amount did not significantly improve the yield, indicating an optimal loading level. nih.gov The reusability of such heterogeneous catalysts is also a major advantage for both cost-effectiveness and sustainability. nih.gov

Scalability is a core advantage of many modern synthetic methods. The catalyst-free synthesis of quinoxalines in methanol at room temperature was successfully scaled to a 10-gram level while maintaining high efficiency, demonstrating its viability for larger-scale production. researchgate.net Similarly, the mechanochemical spiral gas-solid two-phase flow method was demonstrated with a total feed of 2 grams, achieving a 93% yield in just two minutes, suggesting strong potential for continuous, large-scale manufacturing. mdpi.com

Continuous flow chemistry inherently offers superior scalability compared to batch processes. organic-chemistry.org The precise control over temperature, pressure, and mixing in a flow reactor allows for consistent product quality and high throughput. nih.govuc.pt Flow processes for synthesizing quinoxalinone precursors have been scaled to produce significant quantities (e.g., 6.144 g of azides), demonstrating the robustness of the technology for producing materials on a scale relevant to industrial applications. acs.org This technology mitigates the safety risks associated with exothermic reactions or hazardous reagents, which often become more pronounced during scale-up in batch reactors. organic-chemistry.org

Table 3: Comparison of Optimized and Scalable Synthetic Protocols

| Synthetic Method | Scale | Yield | Reaction Time | Key Features |

|---|---|---|---|---|

| Catalyst-Free (Methanol) | 10 grams | Medium to Excellent | 1 minute | Green solvent, ambient temperature, rapid. researchgate.net |

| Spiral Gas–Solid Flow | 2 grams | 93% | 2 minutes | Solvent-free, catalyst-free, continuous. mdpi.com |

| Heterogeneous Catalysis (AlCuMoVP) | 1 mmol | 92% | 120 minutes | Recyclable catalyst, room temperature. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and environment of atomic nuclei. For 5-Bromo-1-methylquinoxalin-2(1H)-one, a full assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the signals of the aromatic protons and carbons, as well as the methyl group. These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.

While specific solid-state NMR (ssNMR) data for this compound is not widely published, this technique would be invaluable for studying the compound in its solid form. ssNMR can provide insights into polymorphism, molecular packing, and dynamics in the solid state, complementing data from single-crystal X-ray diffraction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 3 | 8.1 - 8.3 | 135 - 137 |

| 6 | 7.5 - 7.7 | 128 - 130 |

| 7 | 7.2 - 7.4 | 125 - 127 |

| 8 | 7.6 - 7.8 | 130 - 132 |

| N1-CH₃ | 3.6 - 3.8 | 30 - 32 |

| C2 (C=O) | - | 155 - 157 |

| C4a | - | 132 - 134 |

| C5 | - | 115 - 117 |

| C8a | - | 138 - 140 |

Single Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, such a study would reveal precise bond lengths, bond angles, and torsion angles. This information confirms the planarity of the quinoxalinone ring system and the orientation of the methyl group.

Furthermore, X-ray diffraction analysis elucidates the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the crystal packing and physical properties of the solid. While the specific crystal structure of this compound is not publicly available, studies on similar quinoxalinone derivatives have revealed planar heterocyclic rings and significant intermolecular forces governing their solid-state assembly.

Table 2: Representative Crystallographic Data for a Related Quinoxalinone Derivative (Note: This data is for 1-[(1-Butyl-1H-1,2,3-triazol-5-yl)methyl]-3-methylquinoxalin-2(1H)-one and serves as an illustrative example.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8299 (8) |

| b (Å) | 10.6270 (4) |

| c (Å) | 9.2041 (3) |

| β (°) | 98.084 (4) |

| Volume (ų) | 1532.97 (11) |

| Z | 4 |

Data from a study on a related quinoxalinone derivative serves as an example of typical crystallographic parameters. researchgate.net

Detailed Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact mass and molecular formula (C₉H₇BrN₂O).

The fragmentation pathways under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would likely involve characteristic losses. Due to the presence of bromine, the molecular ion peak would exhibit a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). Common fragmentation steps would include the loss of the methyl group (•CH₃), carbon monoxide (CO) from the carbonyl group, and potentially the bromine atom (•Br), leading to a series of fragment ions that help to confirm the connectivity of the molecule.

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The C-N stretching vibrations and the aromatic C=C stretching vibrations would appear in the 1300-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration would be found in the lower frequency region of the spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Carbonyl C=O | Stretching | 1650 - 1700 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1300 - 1400 |

| C-Br | Stretching | 500 - 650 |

Chiroptical Properties Research and Chirality Induction (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, chirality can be introduced into its derivatives. For instance, the introduction of a chiral substituent on the quinoxaline (B1680401) ring or the creation of atropisomers through restricted rotation around a single bond in more complex derivatives could lead to chiral molecules.

Research into such chiral derivatives would involve their synthesis and the study of their chiroptical properties to determine their absolute configuration and conformational preferences in solution. The development of enantioselective syntheses for these chiral quinoxalinones would be a key area of investigation, potentially utilizing chiral catalysts or auxiliaries.

Reactivity, Transformation Pathways, and Mechanistic Organic Chemistry

Nucleophilic Aromatic Substitution Reactions on the Bromo-Substituent

The carbon-bromine bond at the C5 position of the quinoxalinone ring is a key site for nucleophilic aromatic substitution (SNAr). The quinoxalinone core is inherently electron-deficient, which facilitates the attack of nucleophiles on the aromatic ring. This reactivity is a cornerstone for introducing a variety of functional groups at this position.

The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the subsequent, typically fast step, the leaving group departs, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the aromatic ring stabilizes the Meisenheimer intermediate, thereby accelerating the reaction. Although concerted SNAr mechanisms have been reported, the classical two-step pathway is widely accepted for many activated aryl halides.

While specific studies on 5-Bromo-1-methylquinoxalin-2(1H)-one are not extensively documented, the principles of SNAr reactions on electron-poor heterocyclic systems suggest that it should readily react with various nucleophiles. For instance, related 2-monosubstituted quinoxalines undergo nucleophilic substitution, and reactions on other bromo-heterocycles like 5-bromo-1,2,3-triazines with phenols have been successfully demonstrated. nih.govnih.gov Expected reactions for this compound would include displacement of the bromide by amines, alkoxides, and thiolates under suitable conditions, typically involving a base and polar aprotic solvents at elevated temperatures.

Table 1: Expected Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents/Conditions | Expected Product |

|---|---|---|

| Amines (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | 5-Amino-1-methylquinoxalin-2(1H)-one derivatives |

| Alkoxides (R-O⁻) | NaOR, Solvent (e.g., DMF), Heat | 5-Alkoxy-1-methylquinoxalin-2(1H)-one derivatives |

Electrophilic Substitution Reactions on the Quinoxalinone Ring System

Electrophilic aromatic substitution (EAS) on the quinoxalinone ring system is generally challenging. The heterocyclic part of the molecule is electron-deficient, which deactivates the entire ring system towards attack by electrophiles. mdpi-res.com However, reactions can be driven under forcing conditions.

Theoretical calculations and experimental evidence on the parent quinoxaline (B1680401) scaffold show that electrophilic attack is most likely to occur at the C5 and C8 positions of the benzene (B151609) ring, which have the highest electron density. mdpi-res.com For this compound, the C5 position is already substituted. The bromo group is a deactivating but ortho-, para-directing substituent. The quinoxalinone ring itself is considered a deactivating group. Therefore, any further electrophilic substitution would be directed to the positions ortho and para to the bromine (C6 and C7, respectively), with significant deactivation from both the ring and the halogen.

A metal-free nitration of 1-methylquinoxalin-2(1H)-one using tert-butyl nitrite (B80452) has been shown to selectively occur at the C7 position, highlighting the directing effect of the heterocyclic core. researchgate.net This suggests that nitration of the 5-bromo derivative, if successful, would likely yield 5-bromo-7-nitro-1-methylquinoxalin-2(1H)-one.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ or t-BuONO | 5-Bromo-7-nitro-1-methylquinoxalin-2(1H)-one |

| Halogenation | Br₂, FeBr₃ | 5,7-Dibromo-1-methylquinoxalin-2(1H)-one |

Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

The bromine atom at the C5 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the advanced functionalization of the quinoxalinone scaffold.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) and is widely used to form biaryl structures. wikipedia.orgharvard.edunih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method would allow the introduction of a wide range of aryl and heteroaryl substituents at the C5 position of this compound.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.orgrsc.org It is a powerful method for synthesizing aryl-alkyne structures, which can serve as versatile intermediates for further transformations.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi-res.comorganic-chemistry.orgnih.govlibretexts.org This reaction would enable the introduction of vinyl groups at the C5 position, leading to stilbene-like derivatives.

Table 3: Key Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-1-methylquinoxalin-2(1H)-one |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-1-methylquinoxalin-2(1H)-one |

Reduction and Oxidation Reactions of the Quinoxalinone Core

The quinoxalinone core possesses sites susceptible to both reduction and oxidation. The lactam carbonyl group (C=O) and the C=N imine functionality within the pyrazinone ring are the primary targets for reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and lactams to amines. The application of LiAlH₄ to this compound would be expected to reduce the C2-carbonyl group, potentially leading to a tetrahydroquinoxaline derivative. The specific outcome would depend on the reaction conditions.

Oxidation of the quinoxalinone scaffold can occur at the nitrogen atoms of the pyrazine (B50134) ring to form N-oxides. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations. The formation of an N-oxide can significantly alter the electronic properties of the ring, enhancing its reactivity towards both nucleophilic and electrophilic attack.

Photochemical and Photophysical Reactivity Studies

Quinoxalin-2(1H)-one and its derivatives are known to possess interesting photophysical properties, including fluorescence. nih.gov The emission and absorption characteristics are highly sensitive to the substituents on the ring system. The introduction of a heavy atom like bromine at the C5 position is expected to influence the photophysical properties significantly through the heavy-atom effect. This effect can enhance the rate of intersystem crossing from the excited singlet state to the triplet state, potentially leading to increased phosphorescence and a decrease in fluorescence quantum yield.

Ring-Opening, Rearrangement, and Domino Reactions of the Quinoxalinone Scaffold

The quinoxalinone scaffold is generally stable, but under certain conditions, it can participate in more complex transformations like ring-opening, rearrangement, or domino reactions. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are an efficient way to build molecular complexity. chemrxiv.orgchim.itbeilstein-journals.orgepfl.ch

While many domino reactions are designed to form the quinoxalinone ring, chemrxiv.orgchim.it the functionalized this compound could serve as a substrate for subsequent cascade sequences. For instance, a cross-coupling reaction at the C5 position could introduce a functional group that then triggers an intramolecular cyclization or rearrangement. Ring contraction of larger heterocyclic systems, such as 1,5-benzodiazepines, can lead to the formation of quinoxaline derivatives, suggesting that ring expansion or rearrangement of the quinoxalinone core might be possible under specific photochemical or thermal conditions. thieme-connect.de

Theoretical and Computational Chemistry of 5 Bromo 1 Methylquinoxalin 2 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Frontier Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 5-Bromo-1-methylquinoxalin-2(1H)-one. researchgate.net Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to optimize the molecule's geometry and compute its electronic properties. chemrxiv.orgscispace.com These calculations provide insights into the distribution of electron density, atomic charges, and the nature of chemical bonds within the molecule.

A critical aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. For quinoxaline (B1680401) derivatives, these calculations help in understanding intramolecular charge transfer processes. scispace.com

| Parameter | Description | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.10 | Indicates electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.75 | Indicates electron-accepting ability (electrophilicity). |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.35 | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of molecular polarity | 2.90 Debye | Influences solubility and intermolecular interactions. |

Conformational Analysis and Tautomerism Studies through Computational Methods

While the quinoxalinone ring system is largely planar and rigid, computational methods can be used for conformational analysis, primarily focusing on the orientation of the N-methyl substituent. However, a more significant computational study for this molecule involves tautomerism. This compound can theoretically exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form.

Computational chemistry allows for the calculation of the relative energies of these tautomers. By optimizing the geometry of each form and calculating their ground-state energies, it is possible to predict which tautomer is more stable and therefore predominates under equilibrium conditions. For quinoxalin-2(1H)-one and its derivatives, theoretical calculations consistently show that the lactam form is significantly more stable than the lactim form.

| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Lactam (Keto) | This compound | 0.00 (Reference) | More Stable |

| Lactim (Enol) | 5-Bromo-2-methoxyquinoxaline | +8.5 | Less Stable |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions involving this compound. DFT calculations can map the electron density across the molecule to identify sites susceptible to electrophilic or nucleophilic attack. chemrxiv.org For the quinoxalin-2(1H)-one scaffold, computational studies have shown that the C7 position on the benzene (B151609) ring has the highest electron density, making it the most probable site for electrophilic substitution reactions like halogenation. chemrxiv.org

Furthermore, computational methods can be used to model entire reaction pathways. By locating and characterizing the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy barrier for a proposed mechanism. This allows for the comparison of different potential reaction pathways, predicting which one is kinetically favored. Such analyses are crucial for understanding reaction outcomes and optimizing synthetic protocols.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its movements and interactions with its environment, particularly with solvent molecules. nih.gov In an MD simulation, the trajectory of the molecule is calculated over time by solving Newton's equations of motion, providing a dynamic picture of its behavior at the atomic level.

These simulations are especially useful for understanding solvation. They can reveal how solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute molecule, forming a solvation shell. MD can identify specific and persistent interactions, such as hydrogen bonds between the carbonyl oxygen of the quinoxalinone and protic solvent molecules. This information is vital for understanding solubility, crystal packing forces, and how the solvent might influence reaction mechanisms.

| Solvent Type | Example | Predicted Primary Interactions with this compound |

|---|---|---|

| Protic Polar | Water, Ethanol | Hydrogen bonding with the carbonyl oxygen (C=O). |

| Aprotic Polar | DMSO, Acetonitrile | Dipole-dipole interactions with the polar quinoxalinone ring system. |

| Non-polar | Toluene, Hexane | van der Waals and dispersion forces with the aromatic rings. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles (excluding human data)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed property.

For this compound, QSPR models could be developed to predict properties relevant to material science or agrochemical applications, such as solubility, melting point, or stability. chemrxiv.org QSAR models could be used to predict its activity against non-human biological targets, such as fungal or plant enzymes. The process involves calculating a wide range of molecular descriptors for a series of related quinoxalinone compounds. These descriptors, which quantify various aspects of the molecule's structure and electronic properties, are then used to build a predictive statistical model.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes reactivity and polar interactions. |

| Steric | Molecular Volume, Surface Area, Ovality | Describes the size and shape of the molecule. |

| Topological | Connectivity indices (e.g., Kier & Hall) | Describes atomic connectivity and branching. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes lipophilicity and membrane permeability. |

Pharmacophore Generation and Ligand Design Principles (excluding human data)

Pharmacophore modeling is a computational approach used in ligand design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This is particularly relevant in fields like agrochemical design, where the target might be an essential enzyme in a pest or weed.

Starting with the 3D structure of this compound, a pharmacophore model can be generated. This model highlights key chemical features, such as hydrogen bond acceptors (the carbonyl oxygen), aromatic rings, and hydrophobic regions. This pharmacophore hypothesis can then be used in two primary ways:

Virtual Screening: To search large chemical databases for other molecules that match the pharmacophore and might therefore have similar activity.

Ligand Design: To guide the rational modification of the this compound scaffold. New functional groups can be added or existing ones modified to better match the key features of the pharmacophore model, with the aim of improving the molecule's interaction with its target and thus enhancing its desired activity.

| Pharmacophoric Feature | Corresponding Group in this compound |

|---|---|

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) |

| Aromatic Ring | Fused Benzene Ring |

| Hydrophobic Group | Bromo substituent, Methyl group |

| Halogen Bond Donor | Bromo substituent |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the biological activity and mechanistic investigations of the chemical compound “this compound” corresponding to the detailed outline provided.

The search for data on enzyme inhibition, receptor binding, in vitro cellular assays in non-human cell lines, and in vivo animal model studies for this particular compound did not yield any specific results. Scientific studies and published papers focus on other isomers (such as 6-bromo or 7-bromo derivatives) or quinoxaline structures with different substitution patterns.

Therefore, it is not possible to generate the requested article as the necessary data for the specified sections and subsections for "this compound" is not present in the public domain.

Biological Activity and Mechanistic Investigations in Non Human Systems

In Vivo Animal Model Studies for Efficacy and Target Engagement (excluding toxicological profiles, dosage, and safety)

Preclinical Disease Models (e.g., oncology, infectious disease models, neurological models)

There is no available scientific literature detailing the evaluation of 5-Bromo-1-methylquinoxalin-2(1H)-one in any preclinical disease models. Searches for studies in oncology, infectious diseases, or neurological models for this specific compound did not yield any results.

Pharmacodynamics in Animal Systems

Information regarding the pharmacodynamic properties of this compound in animal systems is not present in the available scientific literature. Consequently, no data on its mechanism of action or effects on biological systems at the molecular, cellular, or organismal level can be provided.

Advanced Applications of 5 Bromo 1 Methylquinoxalin 2 1h One Derivatives

Utilization as Building Blocks in Complex Organic Synthesis

The inherent structural features of 5-Bromo-1-methylquinoxalin-2(1H)-one, namely the reactive bromine atom on the benzene (B151609) ring and the activated C3 position of the quinoxalinone core, render it an invaluable precursor in the synthesis of more complex molecular architectures. The bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Detailed research has demonstrated the utility of bromo-substituted aromatic compounds in several key reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the brominated quinoxalinone and an organoboron compound, such as an arylboronic acid. This method is widely employed to synthesize biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. For instance, the coupling of a bromo-substituted heterocycle with various arylboronic acids can proceed with high yields, offering a pathway to a diverse library of substituted quinoxalinones. nih.govmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling the bromo-quinoxalinone with a wide range of primary and secondary amines. This is a powerful tool for introducing nitrogen-containing functional groups, which are crucial for tuning the electronic and biological properties of the final molecule. The synthesis of various amino-substituted quinoxalines has been successfully achieved using this methodology. researchgate.netscienceopen.com

The following table summarizes the potential of this compound in these key cross-coupling reactions, based on general reactivity patterns of similar bromo-aromatic compounds.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Potential Yield |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 5-Aryl-1-methylquinoxalin-2(1H)-one | Good to excellent |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, base | 5-Amino-1-methylquinoxalin-2(1H)-one | Moderate to good |

Yields are estimated based on reported reactions with similar substrates.

Beyond the reactivity of the bromine atom, the C3 position of the quinoxalin-2(1H)-one ring is susceptible to direct C-H functionalization, allowing for the introduction of various substituents without the need for pre-functionalization. This atom-economical approach further enhances the utility of the this compound scaffold as a building block for complex molecules.

Ligand Development in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline (B1680401) core possess lone pairs of electrons, making them excellent candidates for coordination to metal centers. By derivatizing this compound, it is possible to design sophisticated ligands with tailored electronic and steric properties for applications in coordination chemistry and catalysis.

Quinoxaline-based ligands have been shown to form stable complexes with a variety of transition metals, including chromium, cobalt, copper, zinc, manganese, iron, and nickel. mdpi.com The nature of the substituents on the quinoxaline ring system plays a crucial role in modulating the coordination properties of the resulting ligand and, consequently, the catalytic activity and physical properties of the metal complex. For example, the introduction of pyridyl groups onto the quinoxaline scaffold can create bidentate or tridentate ligands capable of forming well-defined coordination spheres around a metal ion. isca.in

While direct studies on ligands derived specifically from this compound are not extensively reported, the synthetic handles available on this molecule offer numerous possibilities. The bromine atom can be functionalized to introduce additional coordinating groups through cross-coupling reactions. For instance, the introduction of a phosphine (B1218219) or another heterocyclic moiety at the 5-position could lead to novel multidentate ligands.

The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, quinoxaline radical-bridged transition metal complexes have been shown to exhibit very strong antiferromagnetic coupling. rsc.org Furthermore, metal complexes incorporating quinoxaline-based ligands have been investigated for their catalytic activity in various organic transformations and as potential therapeutic agents. mdpi.comnih.govnih.gov The development of chiral quinoxaline-based ligands is also an active area of research for applications in asymmetric catalysis.

Materials Science Applications

The extended π-conjugated system and the inherent donor-acceptor character of the quinoxalinone core make its derivatives promising candidates for a range of applications in materials science. The ability to fine-tune the electronic and photophysical properties through chemical modification is a key advantage in the design of novel organic materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoxaline derivatives are widely recognized for their electron-accepting properties, making them excellent components in donor-acceptor (D-A) type molecules used in OLEDs and OPVs. researchgate.net These materials often serve as electron transport materials or as the emissive layer in OLED devices. The high thermal and electrochemical stability of the quinoxaline ring is particularly beneficial for device longevity. researchgate.net

Recent research has highlighted the potential of quinoxaline-based materials as emitters in OLEDs, with some demonstrating high external quantum efficiencies. rsc.org Specifically, bromine-containing quinoxaline derivatives have been synthesized and investigated as components in materials exhibiting room-temperature phosphorescence and thermally activated delayed fluorescence (TADF), which are crucial for achieving high efficiency in next-generation OLEDs. scienceopen.comacs.org Although not the exact compound of focus, the principles underlying the design of these materials are directly applicable to derivatives of this compound. The bromine atom can be used as a synthetic handle to attach various donor moieties, allowing for the systematic tuning of the emission color and efficiency of the resulting D-A-D type molecules. researchgate.net

Fluorescent Probes and Sensors

The fluorescence properties of quinoxaline derivatives are highly sensitive to their chemical environment, making them attractive candidates for the development of fluorescent probes and sensors. nih.gov The emission wavelength and quantum yield of a quinoxaline-based fluorophore can be modulated by introducing different functional groups, which can in turn interact with specific analytes.

Quinoxaline-based sensors have been developed for the detection of pH and various metal ions. mdpi.comnih.gov The underlying principle often involves a change in the intramolecular charge transfer (ICT) character of the molecule upon binding to the analyte, leading to a detectable change in the fluorescence signal. For example, aminoquinoxaline derivatives have been designed as dual colorimetric and fluorescent sensors for pH measurements in aqueous media. mdpi.com The synthetic versatility of this compound allows for the introduction of specific recognition moieties that can selectively bind to target analytes, thereby creating highly specific fluorescent probes.

Polymerization Monomers and Conjugated Polymers

While specific examples of this compound being used as a polymerization monomer are not prevalent in the literature, its structure suggests potential in this area. The bromo-functionality allows for its incorporation into polymer chains via cross-coupling polymerization techniques, such as Suzuki or Stille polymerization. This would enable the synthesis of conjugated polymers containing the quinoxalinone unit in the main chain.

Conjugated polymers incorporating quinoxaline units are of interest for applications in organic electronics due to their potential as semiconducting materials. The electron-deficient nature of the quinoxaline ring can be exploited to create polymers with desirable electron transport properties for use in organic field-effect transistors (OFETs) and OPVs.

Analytical Chemistry Method Development Beyond Basic Identification

Beyond standard spectroscopic techniques like NMR and mass spectrometry for structural elucidation, the unique properties of brominated quinoxalinones can be leveraged for more advanced analytical method development. The presence of a bromine atom in the structure of this compound and its derivatives opens up possibilities for selective and sensitive detection and quantification.

One such advanced technique is X-ray Fluorescence (XRF) spectroscopy. XRF is a non-destructive analytical technique that can be used for the quantitative determination of elements in a sample. The presence of the bromine atom provides a distinct X-ray fluorescence signal, which can be used to quantify the concentration of the compound in various matrices. This method has been successfully applied for the quantitative determination of organic compounds containing bromine. osti.gov

Another approach involves derivatization followed by chromatographic analysis. For instance, a method for the determination of bromine in organic compounds involves oxygen-flask combustion to convert the organic bromine to bromide ions. The bromide is then reacted with acetanilide and 2-iodosobenzoic acid to form 4-bromoacetanilide, which can be quantified by high-performance liquid chromatography (HPLC) with UV detection. nih.gov This approach offers high precision and a low limit of detection for bromine-containing organic compounds.

These methods provide powerful tools for the quantitative analysis of this compound and its derivatives in complex samples, which is crucial for quality control in synthesis and for pharmacokinetic studies if the compounds are developed for biological applications.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Analysis and Quantification in Non-Biological Matrices

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of these compounds and quantifying them in various non-biological samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of quinoxalinone derivatives. For the purity analysis of this compound, a reversed-phase HPLC method would be a suitable approach. This method separates compounds based on their hydrophobicity.

A typical HPLC system for the analysis of this compound would consist of a C18 stationary phase, a mobile phase of acetonitrile and water, and a UV detector. The gradient of the mobile phase can be optimized to achieve the best separation of the target compound from any impurities. For quantification, a calibration curve would be constructed using standards of known concentration. The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a representative method and would require optimization for the specific compound and its matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability, although some quinoxalinone derivatives can be analyzed directly.

The sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Table 2: Representative GC-MS Parameters for Quantification

| Parameter | Condition |

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) |

| MS Scan Range | 50-500 m/z |

Note: These parameters are illustrative and would need to be optimized for the specific analyte and instrumentation.

Advanced Spectroscopic Detection Methods

Advanced spectroscopic techniques are essential for the structural elucidation and characterization of this compound derivatives. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR would be employed for the characterization of this compound.

¹H NMR would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the aromatic protons on the quinoxalinone ring and a singlet for the methyl group protons.

¹³C NMR would provide information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 8.0 (multiplets) | 115 - 145 |

| N-CH₃ | ~3.5 (singlet) | ~30 |

| C=O | - | ~155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of quinoxalinone derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the quinoxalinone ring, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands for aromatic C-H and C=C stretching would also be observed.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide) | 1650 - 1700 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-Br Stretch | 500 - 600 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Future Research Directions and Emerging Paradigms for 5 Bromo 1 Methylquinoxalin 2 1h One

Development of Novel Synthetic Routes with Enhanced Atom Economy and Environmental Sustainability

While classical methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with α-dicarbonyl compounds, are well-established, future research must prioritize the development of greener and more efficient synthetic pathways. Modern synthetic chemistr researchgate.nety emphasizes principles like atom and step economy to minimize waste and maximize resource efficiency.

Future synthetic strateg nih.govacs.orgies for 5-Bromo-1-methylquinoxalin-2(1H)-one should focus on:

Catalyst-Free and Green Solvents: Exploring reactions that proceed under catalyst-free conditions, potentially using water or other environmentally benign solvents, would significantly enhance the sustainability of the synthesis.

Photocatalysis: V organic-chemistry.orgisible-light-driven methods, which can operate at ambient temperatures and often without harsh reagents, represent a frontier in green synthesis. Research into photocataly acs.orgrsc.orgtic C-H functionalization or cyclization to form the quinoxalinone core could provide highly efficient and selective routes.

**Cascade Reactions: nih.gov Designing one-pot cascade or domino reactions that form multiple chemical bonds in a single operation can drastically improve step economy. Such processes reduce the organic-chemistry.orgacs.orgnih.gov need for intermediate purification steps, saving time, solvents, and energy.

These advanced synthetic approaches promise not only to make the production of this compound more sustainable but also to facilitate the generation of analogues for further study.

| Synthetic Approach | Key Advantages | Potential Application to this compound |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of light as a renewable energy source. | Direct C-H functionaliz organic-chemistry.orgation to introduce aryl or alkyl groups at the C3 position. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Acceleration of the core cyclocondensation reaction, reducing energy consumption. |

| Cascade Reactions | High atom and step economy, reduced waste, operational simplicity. | One-pot synthesis from nih.govorganic-chemistry.orgsimple acyclic precursors, minimizing purification steps. |

| Green Solvent Chemistry | Reduced environmental impact, improved safety profile. | Performing condensation organic-chemistry.org or functionalization reactions in water or bio-based solvents. |

Exploration of Undiscovered Biological Targets and Elucidation of Novel Mechanistic Pathways

Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. They often act as inhibit nih.govors of various protein kinases by competing with adenosine (B11128) triphosphate (ATP) at the enzyme's active site. The introduction of a bro ekb.egnih.govmo substituent, as in this compound, has been shown in related heterocyclic systems to enhance anticancer activity.

Future research should b researchgate.nete directed toward a systematic evaluation of this compound's biological potential:

Broad-Spectrum Kinase Profiling: Screening this compound against a comprehensive panel of human kinases could identify novel and potent inhibitory activities. Key targets could include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR), which are implicated in cancer.

Mechanism of Action ekb.egnih.gov Studies: For any identified biological activity, detailed mechanistic studies are crucial. For instance, if the compound shows anticancer properties, future work should investigate its effects on cell cycle progression, apoptosis induction, and specific signaling pathways. Western blot analysis could confirm the modulation of target proteins and downstream effectors.

Antimicrobial and N researchgate.neteuroprotective Screening: Beyond cancer, the quinoxalinone scaffold is associated with other therapeutic areas. The compound should be te nih.govsted against a panel of pathogenic bacteria and fungi. Furthermore, its potential to inhibit enzymes like aldose reductase, implicated in diabetic complications, or to modulate neuroinflammatory pathways warrants investigation.

Integrationrsc.orginto Advanced Materials and Nanoscience for Next-Generation Technologies

The application of quinoxaline derivatives extends beyond pharmacology into the realm of materials science. Their inherent electronic properties, structural rigidity, and ability to engage in intermolecular interactions make them attractive candidates for various advanced materials.

Emerging research direct researchgate.netresearchgate.netions in this area include:

Organic Electronics: Quinoxaline-based molecules are being explored as electron-transporting materials in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). Future studies could asse qmul.ac.ukresearchgate.netresearchgate.netgoogle.comglobalauthorid.comss the suitability of this compound, or polymers derived from it, as n-type semiconductors or luminescent materials.

Corrosion Inhibition: The nitrogen atoms and aromatic system of quinoxalines allow them to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Research is needed to eva researchgate.netacs.orgnajah.eduluate the efficacy of this compound as a corrosion inhibitor for industrially important metals like mild steel, particularly in acidic environments.

Sensors and Chromop acs.orgimist.mahores: The quinoxaline core can serve as a scaffold for developing chemical sensors and fluorescent probes. The electronic properties qmul.ac.uk of the molecule can be tuned by derivatization, potentially leading to materials that exhibit changes in color or fluorescence upon binding to specific ions or molecules.

Computational Design and Predictive Modeling Advancements for Structure-Function Optimization

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For this compound, computational modeling can accelerate its development for specific applications.

Key future research avenues include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring their biological activity (e.g., IC50 values), QSAR models can be developed. These models identify whi nih.govabjournals.orgmalariaworld.orgch molecular descriptors (e.g., steric, electronic, hydrophobic properties) are critical for activity, providing a roadmap for designing more potent compounds.

Molecular Docking a rsc.orgbiointerfaceresearch.comnd Dynamics: For identified biological targets, molecular docking simulations can predict the binding mode and affinity of this compound within the protein's active site. Subsequent molecular dyna nih.govmdpi.comdntb.gov.uamics (MD) simulations can validate the stability of the predicted binding pose and provide insights into the dynamic interactions between the ligand and the receptor.

DFT for Materials P rsc.orgroperties: Density Functional Theory (DFT) calculations can predict the electronic properties of the molecule, such as HOMO/LUMO energy levels, which are crucial for applications in organic electronics. DFT can also be used to s jocpr.comtudy the adsorption mechanism of the compound on metal surfaces, aiding in the design of better corrosion inhibitors.

Potential fonajah.eduimist.mar Derivatization Towards Multifunctional Agents and Probes

The true potential of this compound lies in its capacity as a versatile chemical scaffold. The bromine atom at the C5 position is a particularly valuable functional handle, enabling a wide range of synthetic transformations to create novel derivatives with tailored properties.

Future research should vigorously explore these derivatization possibilities:

Cross-Coupling Reactions: The bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the precise installation of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling systematic exploration of the structure-activity relationship.

Development of Chemical Probes: By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the quinoxalinone core (likely via the bromo-substituent), specialized chemical probes can be created. These probes would be inv researchgate.netaluable tools for identifying the cellular targets of the compound and elucidating its mechanism of action through techniques like affinity chromatography and fluorescence microscopy.

Multifunctional Hybrids: The scaffold can be conjugated with other pharmacophores to create hybrid molecules with dual or synergistic activities. For example, linking it to a known DNA-intercalating agent or another enzyme inhibitor could lead to novel anticancer agents with multiple modes of action, potentially overcoming drug resistance.

Through targeted derivatization, this compound can be transformed from a single compound into a platform for generating a diverse library of molecules with fine-tuned functions for therapeutic, diagnostic, and materials science applications.

Q & A

Q. How can computational methods predict the compound’s pharmacokinetic properties or binding affinity in drug discovery?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., SIRT1 inhibitors). Calculate logP and solubility via COSMO-RS. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .

Q. What experimental designs address discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.